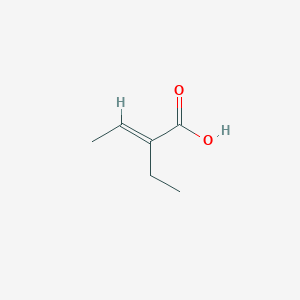

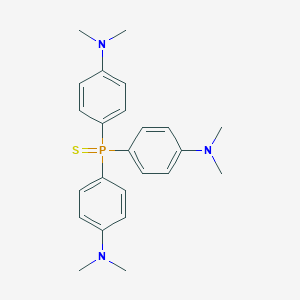

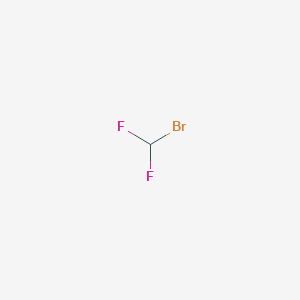

![molecular formula C14H12F3NO2S B075611 4-甲基-N-[3-(三氟甲基)苯基]苯磺酰胺 CAS No. 1584-58-3](/img/structure/B75611.png)

4-甲基-N-[3-(三氟甲基)苯基]苯磺酰胺

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including the formation of molecular chains through π–π interactions and hydrogen bonding, leading to a three-dimensional network. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases a method that could potentially be adapted for 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, involving interactions between phenyl and pyrimidine groups (Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of similar sulfonamide derivatives has been elucidated through X-ray crystallography, revealing how molecular crystals are organized and how sterically hindered molecules are cross-linked by hydrogen bonds. For example, the structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the potential structural arrangement of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, can undergo a variety of chemical reactions, depending on their molecular structure and the presence of functional groups. These reactions can include substitutions and additions, influenced by the sulfonamide group's reactivity.

Physical Properties Analysis

The physical properties of sulfonamide compounds are characterized by their crystalline structure, melting points, and solubility. For example, the novel tetraphenylethylene derivative 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide shows unique properties such as aggregation-induced emission, which could be relevant for understanding the physical properties of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (Jia et al., 2019).

科学研究应用

抗炎和镇痛活性:像 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺这样的衍生物表现出显着的抗炎和镇痛活性,并且与未经治疗的对照或塞来昔布相比,一种化合物尤其不会对肝脏、肾脏、结肠和大脑造成组织损伤 (Ş. Küçükgüzel 等人,2013)。

抗菌剂:发现 N-烷基/芳烷基-4-甲基-N-(萘-1 基)苯磺酰胺是有效的抗菌剂和中度至弱的酶抑制剂。它们通过红外、H-NMR 和 EIMS 光谱技术合成和结构阐明 (M. Abbasi 等人,2015)。

膜结合磷脂酶 A2 抑制剂:某些 4-[N-甲基-N-[(E)-3-[4-(甲磺酰基)苯基]-2-丙烯酰]氨基]苯磺酰胺被制备为膜结合磷脂酶 A2 抑制剂。这些化合物显着减小了冠状动脉闭塞大鼠的心肌梗死面积,表明其作为治疗剂的潜力 (H. Oinuma 等人,1991)。

癌症的光动力疗法:一种用苯磺酰胺衍生物取代的新型锌酞菁显示出较高的单线态氧量子产率,使其有可能用作光动力疗法中癌症治疗的 II 型光敏剂 (M. Pişkin 等人,2020)。

犬尿氨酸 3-羟化酶抑制剂:N-(4-苯基噻唑-2-基)苯磺酰胺被合成作为犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是神经系统疾病的潜在治疗靶点。这些化合物在体外是有效的抑制剂,并增加了细胞外海马液中的犬尿氨酸浓度 (S. Röver 等人,1997)。

孕激素受体拮抗剂:N-(4-苯氧基苯基)苯磺酰胺衍生物被开发为新型的非甾体孕激素受体拮抗剂,可能用于治疗子宫肌瘤、子宫内膜异位症和乳腺癌等疾病 (Ayumi Yamada 等人,2016)。

碳酸酐酶抑制剂:合成了带有三唑连接苯基部分的苯磺酰胺,作为人线粒体碳酸酐酶 VA 和 VB 的有效抑制剂。这些酶是抗肥胖疗法的潜在靶点,通过一种新机制减少脂肪生成 (S. Poulsen 等人,2008)。

安全和危害

属性

IUPAC Name |

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQWXSZWFLYJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356922 | |

| Record name | 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

CAS RN |

1584-58-3 | |

| Record name | 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

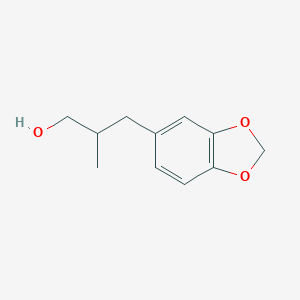

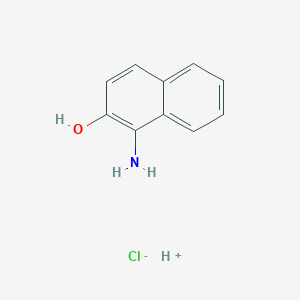

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)